5-(2-(Benzyloxy)-5-fluorophenyl)thiazol-2-amine
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Overview
Description
5-(2-(Benzyloxy)-5-fluorophenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a benzyloxy and fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzyloxy)-5-fluorophenyl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a benzyloxy-substituted fluorobenzene derivative under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(2-(Benzyloxy)-5-fluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Electrophilic reagents like bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(2-(Benzyloxy)-5-fluorophenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(2-(Benzyloxy)-5-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analogue with similar biological activities.
Benzothiazole derivatives: Compounds with a benzothiazole core that exhibit a wide range of biological activities.
Fluorophenylthiazoles: Compounds with similar structural motifs but different substituents
Uniqueness
5-(2-(Benzyloxy)-5-fluorophenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyloxy and fluorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research .
Properties
Molecular Formula |
C16H13FN2OS |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-(5-fluoro-2-phenylmethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13FN2OS/c17-12-6-7-14(20-10-11-4-2-1-3-5-11)13(8-12)15-9-19-16(18)21-15/h1-9H,10H2,(H2,18,19) |
InChI Key |
CLRDMBHZQHOMPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C3=CN=C(S3)N |
Origin of Product |
United States |
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